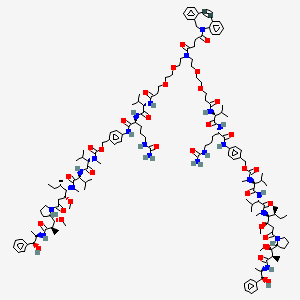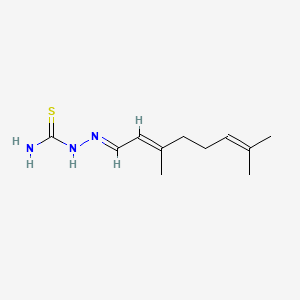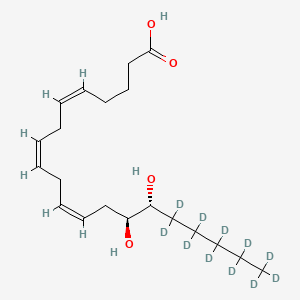
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple double bonds and hydroxyl groups, as well as the presence of deuterium atoms, which are isotopes of hydrogen. These features make it an interesting subject of study in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of double bonds and hydroxyl groups. One common approach is to start with a precursor molecule that contains the basic carbon skeleton and then introduce the deuterium atoms through a series of deuteration reactions. These reactions often require specific catalysts and conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems. These methods allow for the large-scale synthesis of the compound while maintaining high purity and yield. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial for monitoring the synthesis process and ensuring the quality of the final product.
化学反应分析
Types of Reactions
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents such as hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce saturated hydrocarbons.
科学研究应用
Chemistry
In chemistry, (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid is used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability. It is also used in the development of new synthetic methodologies and catalytic systems.
Biology
In biology, this compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved metabolic stability and reduced side effects.
Industry
In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
作用机制
The mechanism of action of (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid involves its interactions with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and selectivity, leading to unique biological effects. The pathways involved in its mechanism of action may include modulation of oxidative stress, inhibition of inflammatory mediators, and regulation of gene expression.
相似化合物的比较
Similar Compounds
(5Z,8Z,11Z,14S,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid: This compound is similar in structure but lacks the deuterium atoms.
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11-trienoic acid: This compound lacks the hydroxyl groups.
Uniqueness
The incorporation of deuterium atoms in (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid makes it unique compared to other similar compounds. Deuterium atoms can enhance the compound’s stability and alter its reactivity, leading to distinct chemical and biological properties.
属性
分子式 |
C20H34O4 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,12D2,15D2 |
InChI 键 |
SYAWGTIVOGUZMM-LAOIBNNJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@H]([C@H](C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
规范 SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


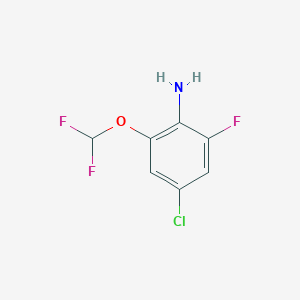

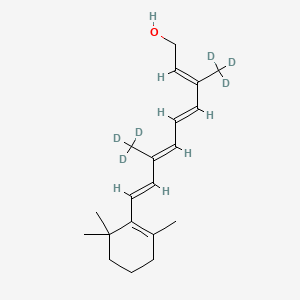
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
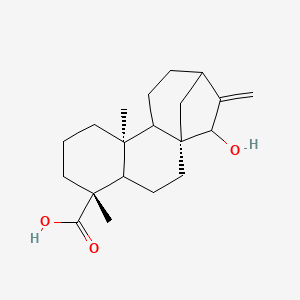
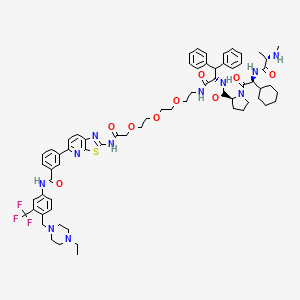
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)

![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
